5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, utilizing various reagents to achieve the desired molecular architecture. For instance, the synthesis of fluvoxamine, a compound with structural similarities, involves a two-step radiochemical synthesis, indicating the complexity and precision required in synthesizing such molecules (Matarrese et al., 1997).
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the compound's chemical behavior and properties. X-ray diffraction studies have provided insights into the crystal structure of related oxime compounds, revealing the presence of oxime tautomer and the geometrical isomer in the solid state (Sharma et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime and its derivatives often lead to the formation of complex heterocyclic structures. These reactions are pivotal in the synthesis of various biologically active compounds and materials with unique properties. For example, regiospecific allylic bromination has been employed to synthesize a series of derivatives, highlighting the compound's versatility in chemical reactions (Martins, 2003).
Scientific Research Applications
It is used for studying intramolecular photocycloaddition reactions, particularly in the context of vinyl ether to CF3-substituted 2-methoxy-5-phenylpent-1-enes (Haan, Zwart, & Cornelisse, 1997).
The compound is involved in photoinduced cycloaddition reactions to produce 4-benzyl-5-methoxy-5-trifluoromethyl-3-oxazoline and 4-benzyl (Orahovats, Jackson, Heimgartner, & Schmid, 1973).
5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime plays a role in photoinduced molecular transformations, forming isoxazole and 1-methyl-5-cholestan-3-one oximes (Suginome et al., 1992).
It is used as a spacer in the chemical synthesis of LeX and LeY oligosaccharides, which can be coupled to proteins efficiently (Perez, Lio, Santana, & Bencomo, 1998).
The oxime provides a facile route for the synthesis of spiroisoxazolines (Canonne, Thibeault, & Fytas, 1986).
Synthesized 4-p-methoxy-phenylimino-3-hydroxyimino-2-pentanone has potential applications in chemical research (Sharma, Singh, Bhasin, Quirós, Salas, & Hansen, 1996).
The bicyclo[1.1.1]pentane fragment in the compound links photochromic units and a fluorophore, facilitating quantitative resonance energy transfer between the excited state of the fluor (De Meijere et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(NE)-N-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-19-9-3-2-4-12(17-18)10-5-7-11(8-6-10)13(14,15)16/h5-8,18H,2-4,9H2,1H3/b17-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCRPPVSQRFBKJ-SFQUDFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NO)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCC/C(=N\O)/C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime | |
CAS RN |
88699-84-7, 61747-22-6 | |
Record name | N-(5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088699847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(5-METHOXY-1-(4-(TRIFLUOROMETHYL)PHENYL)PENTYLIDENE)HYDROXYLAMINE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5002XN6WQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.